molecular formula C6H12O4S B8697780 (Tetrahydrofuran-3-yl)methyl methanesulfonate

(Tetrahydrofuran-3-yl)methyl methanesulfonate

Cat. No. B8697780
M. Wt: 180.22 g/mol
InChI Key: ZVOOAGUSNWNCIO-UHFFFAOYSA-N
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Patent
US07595339B2

Procedure details

Add sodium azide (1.5 g, 23 mmol, 1.5 equiv) to a solution of methanesulfonic acid tetrahydro-furan-3-ylmethyl ester (2.76 g, 15.3 mmol, 1 equiv) in anhydr DMF (10 mL). Heat the reaction mixture at 50° C. for 16 h. Dilute the reaction mixture with H2O (100 mL) and extract with Et2O (2×50 mL). Wash the combined organic layers with H2O (2×50 mL), dry (anhydr Na2SO4), and rotary evaporate (40° C.) to yield 1.20 g (61.6%) of 3-azidomethyl-tetrahydro-furan as a nearly-colorless liquid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[O:5]1[CH2:9][CH2:8][CH:7]([CH2:10]OS(C)(=O)=O)[CH2:6]1>CN(C=O)C.O>[N:1]([CH2:10][CH:7]1[CH2:8][CH2:9][O:5][CH2:6]1)=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
2.76 g
Type
reactant
Smiles
O1CC(CC1)COS(=O)(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with Et2O (2×50 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with H2O (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (anhydr Na2SO4)
CUSTOM
Type
CUSTOM
Details
rotary evaporate (40° C.)

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC1COCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 61.6%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.